Cas no 62267-36-1 (10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-)
62267-36-1 structure
Product Name:10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
CAS-nummer:62267-36-1
MF:C18H19F3N2OS
MW:368.41647362709
CID:451776
PubChem ID:12913123
Update Time:2025-04-19
10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
- 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)phenothiazin-3-ol
- DTXSID90512788
- 62267-36-1
- 10-[3-(DIMETHYLAMINO)PROPYL]-8-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-3-OL
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- Inchi: 1S/C18H19F3N2OS/c1-22(2)8-3-9-23-14-6-5-13(24)11-17(14)25-16-7-4-12(10-15(16)23)18(19,20)21/h4-7,10-11,24H,3,8-9H2,1-2H3
- InChI-sleutel: SLEHFRSKYJUXQH-UHFFFAOYSA-N
- LACHT: S1C2C=C(C=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN(C)C)O
Berekende eigenschappen
- Exacte massa: 368.11717
- Monoisotopische massa: 368.11701889g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 449
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 52Ų
Experimentele eigenschappen
- PSA: 26.71
10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- Gerelateerde literatuur
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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